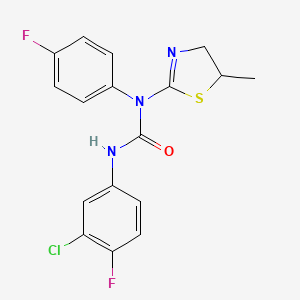![molecular formula C18H18N2O6 B15002970 Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate is a complex organic compound characterized by the presence of a benzodioxole ring, a methoxyphenyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate moiety, converting it into an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their function. The overall effect is a result of these interactions at the molecular level, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
- Ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate
Uniqueness
Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C18H18N2O6 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
ethyl N-[4-(1,3-benzodioxole-5-carbonylamino)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C18H18N2O6/c1-3-24-18(22)20-13-6-5-12(9-15(13)23-2)19-17(21)11-4-7-14-16(8-11)26-10-25-14/h4-9H,3,10H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
KUHJCNFCZIABQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(4-methoxyphenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B15002905.png)
![2-{4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy}acetamide](/img/structure/B15002909.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)
![N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15002934.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)

![N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002950.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)
![4-amino-8-(2,5-dimethylthiophen-3-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B15002971.png)
